Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate
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Overview
Description
Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family. This compound is characterized by a bicyclic structure consisting of a pyrrolidine ring fused to a piperidine ring, with a methyl ester and a ketone functional group. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition reaction of azomethine ylides, which are generated in situ from amino acids and carbonyl compounds. For example, the reaction of proline with ninhydrin and dialkyl acetylenedicarboxylates in alcohols can yield the desired pyrrolizine derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate can be compared with other similar compounds such as:
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: This compound has a pyrazole ring instead of a pyrrolizine ring and exhibits different reactivity and biological activities.
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester and a pyrazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its bicyclic structure and the presence of both a ketone and an ester functional group, which confer distinct reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)6-4-5-10-7(6)2-3-8(10)11/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMOVFLITBFQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C1CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553465 |
Source
|
Record name | Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877309-50-7 |
Source
|
Record name | Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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